molecular formula C12H15IO2 B13214312 (2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane

(2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane

Cat. No.: B13214312
M. Wt: 318.15 g/mol
InChI Key: JOXRGIQFFMBDBZ-JQWIXIFHSA-N
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Description

(2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane is a chiral compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors that provide the desired stereochemistry.

    Oxolane Ring Formation: The formation of the oxolane ring can be accomplished through cyclization reactions, which may involve the use of acid or base catalysts.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced through substitution reactions, typically using methoxybenzene derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups and alter the compound’s reactivity.

    Cyclization and Ring-Opening: The oxolane ring can participate in cyclization and ring-opening reactions, providing access to different structural motifs.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional group modifications.

Scientific Research Applications

(2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.

    (2S,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure with a chloromethyl group instead of an iodomethyl group.

    (2S,4R)-2-(Fluoromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure with a fluoromethyl group instead of an iodomethyl group.

Uniqueness

(2S,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

(2S,4R)-2-(iodomethyl)-4-(3-methoxyphenyl)oxolane

InChI

InChI=1S/C12H15IO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12-/m0/s1

InChI Key

JOXRGIQFFMBDBZ-JQWIXIFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2C[C@H](OC2)CI

Canonical SMILES

COC1=CC=CC(=C1)C2CC(OC2)CI

Origin of Product

United States

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